Gne-493

Description

Structure

3D Structure

Properties

IUPAC Name |

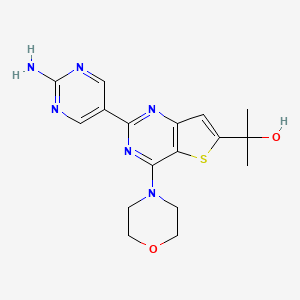

2-[2-(2-aminopyrimidin-5-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O2S/c1-17(2,24)12-7-11-13(26-12)15(23-3-5-25-6-4-23)22-14(21-11)10-8-19-16(18)20-9-10/h7-9,24H,3-6H2,1-2H3,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEXMMFPAPDGYGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC2=C(S1)C(=NC(=N2)C3=CN=C(N=C3)N)N4CCOCC4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033735-94-2 | |

| Record name | GNE-493 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1033735942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GNE-493 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L843LS9YK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GNE-493: A Technical Guide to a Potent Dual Pan-PI3K/mTOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-493 is a potent, selective, and orally bioavailable small molecule inhibitor that targets both the phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR).[1][2] As a dual pan-PI3K/mTOR inhibitor, this compound has emerged as a significant tool for investigating the complexities of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism that is frequently dysregulated in cancer.[1][3][4] This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, tailored for researchers and professionals in the field of drug development.

Discovery and Rationale

This compound was developed by Genentech as part of a program to discover potent and selective inhibitors of the PI3K pathway. The design strategy originated from the chemical scaffold of previously identified PI3K inhibitors, with modifications aimed at improving potency, selectivity, and pharmacokinetic properties.[1][3] The rationale behind developing a dual PI3K/mTOR inhibitor lies in the intricate and interconnected nature of the signaling cascade, where mTOR is a key downstream effector of PI3K. By simultaneously inhibiting both kinases, this compound offers the potential for a more comprehensive and durable blockade of the pathway, potentially overcoming resistance mechanisms that can arise from the inhibition of a single target.

Data Presentation

Table 1: In Vitro Potency of this compound against PI3K Isoforms and mTOR

| Target | IC50 (nM) |

| PI3Kα | 3.4[5] |

| PI3Kβ | 25[5] |

| PI3Kδ | 5.2[5] |

| PI3Kγ | 15[5] |

| mTOR | 750[5] |

Table 2: In Vivo Efficacy of this compound in a MCF7.1 Xenograft Model

| Treatment Group | Dosing | Tumor Growth Inhibition (%) | Reference |

| This compound | Normalized for exposure | Equivalent to GNE-490 | [1] |

Experimental Protocols

Synthesis of this compound

PI3K/mTOR Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against PI3K isoforms and mTOR.

General Principle: A common method for assessing PI3K and mTOR kinase activity is through biochemical assays that measure the phosphorylation of a substrate. These assays can be formatted in various ways, including radiometric assays using ³²P-ATP or non-radiometric assays utilizing fluorescence or luminescence detection.

Materials:

-

Recombinant human PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, and mTOR kinases

-

Substrate (e.g., phosphatidylinositol for PI3K, a peptide substrate for mTOR)

-

ATP

-

This compound (or other test compounds)

-

Assay buffer (typically containing Tris-HCl, MgCl₂, DTT)

-

Detection reagents (e.g., anti-phospho-substrate antibody, secondary antibody conjugated to a reporter enzyme, or a fluorescent probe)

-

Microplates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microplate, add the kinase, substrate, and assay buffer.

-

Add the diluted this compound or vehicle control (DMSO) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

-

Stop the reaction (e.g., by adding EDTA).

-

Add the detection reagents according to the manufacturer's protocol.

-

Measure the signal (e.g., fluorescence, luminescence, or radioactivity).

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of PI3K Pathway Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway in cancer cells.

Materials:

-

Cancer cell line (e.g., MCF-7, PC-3)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-S6K, anti-S6K, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time.

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the image using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Xenograft Studies

Objective: To evaluate the antitumor efficacy of this compound in a preclinical animal model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line (e.g., MCF7.1)

-

Matrigel (optional, for enhancing tumor take rate)

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject cancer cells (e.g., 5 x 10⁶ MCF7.1 cells) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control orally at the desired dose and schedule.

-

Measure tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

-

Calculate the tumor growth inhibition for the this compound treated group compared to the vehicle control group.

Mandatory Visualizations

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the discovery and characterization of this compound.

References

- 1. Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. GNE-490 | PI3K | TargetMol [targetmol.com]

GNE-493: A Comprehensive Technical Guide for Researchers

This in-depth guide provides a detailed overview of the chemical structure, properties, and mechanism of action of GNE-493, a potent and selective dual pan-PI3K/mTOR inhibitor. It is intended for researchers, scientists, and drug development professionals working in the field of oncology and signal transduction.

Chemical Structure and Properties

This compound is a small molecule inhibitor belonging to the thienopyrimidine class of compounds. Its chemical structure is characterized by a central thieno[3,2-d]pyrimidine core.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-(2-(2-aminopyrimidin-5-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol | [1] |

| Molecular Formula | C17H20N6O2S | [1][2][3] |

| Molecular Weight | 372.44 g/mol | [2][3] |

| CAS Number | 1033735-94-2 | [1][3][4] |

| SMILES String | CC(O)(C1=CC2=NC(C3=CN=C(N)N=C3)=NC(N4CCOCC4)=C2S1)C | [1] |

| Appearance | Solid powder | [1] |

| Purity | >98% | [1] |

Physicochemical Properties

The physicochemical properties of this compound contribute to its pharmacokinetic profile and oral bioavailability.[5]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Solubility | DMSO: > 112 mg/mLWater: > 1 mg/mLEthanol: > 4 mg/mL | [4] |

| pKa | Data not publicly available | |

| LogP | Data not publicly available |

Pharmacological Properties

This compound is a potent, selective, and orally available dual inhibitor of pan-Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[2][3][6]

Mechanism of Action

This compound exerts its anti-cancer effects by targeting the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism. This pathway is frequently hyperactivated in various human cancers. This compound inhibits all Class I PI3K isoforms (α, β, δ, and γ) as well as mTOR, leading to the suppression of downstream signaling and induction of apoptosis in cancer cells.[2][5]

Target Affinity and Selectivity

This compound demonstrates potent inhibitory activity against all Class I PI3K isoforms and mTOR.[2] It exhibits significant selectivity for PI3K over other kinases.[2]

Table 3: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Reference |

| PI3Kα | 3.4 | [2] |

| PI3Kβ | 12 | [2] |

| PI3Kδ | 16 | [2] |

| PI3Kγ | 16 | [2] |

| mTOR | 32 | [2] |

Screening against a panel of 142 kinases showed that at a concentration of 1 µM, only three other kinases (Aurora A, MLK1, and SYK) were inhibited by more than 50%, and none by more than 80%. The IC50 values for these off-target kinases were found to be over 100-fold higher than for PI3Kα.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of this compound.

In Vitro Kinase Assay (Fluorescence Polarization)

This assay measures the enzymatic activity of PI3K isoforms by monitoring the formation of 3,4,5-inositoltriphosphate (PIP3).

Materials:

-

Recombinant PI3K isoforms (α, β, δ, γ)

-

Assay Buffer: 10 mM Tris (pH 7.5), 5% glycerol, 4 mM MgCl2, 50 mM NaCl, 0.05% (v/v) CHAPS, 1 mM DTT

-

ATP (25 µM)

-

di-C8-PIP2 (9.75 µM)

-

This compound (various concentrations)

-

TAMRA-labeled PIP3

-

GRP-1 detector protein

-

EDTA

-

384-well plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of this compound in 2% (v/v) DMSO.

-

Add the PI3K enzyme to the wells of a 384-well plate containing assay buffer. The final enzyme concentrations should be: PI3Kα and PI3Kβ at 60 ng/mL, PI3Kγ at 8 ng/mL, and PI3Kδ at 45 ng/mL.[7]

-

Add the this compound dilutions to the wells.

-

Initiate the reaction by adding a mixture of ATP and PIP2.

-

Incubate the plate for 30 minutes at 25°C.

-

Terminate the reaction by adding EDTA.

-

Add a mixture of TAMRA-PIP3 and GRP-1 detector protein.

-

Read the fluorescence polarization on a plate reader.

-

Calculate IC50 values from the dose-response curves.

Cell Viability Assay (CCK-8)

This assay determines the effect of this compound on the viability of cancer cell lines.

Materials:

-

Prostate cancer cells (e.g., LNCaP, PC-3) or other relevant cell lines

-

Complete cell culture medium

-

This compound

-

CCK-8 (Cell Counting Kit-8) solution

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 10 nM to 1000 nM) or vehicle control (DMSO).

-

Incubate the cells for a designated time period (e.g., 48 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This technique is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Materials:

-

Cancer cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6K1, anti-S6K1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound (e.g., 250 nM for 4 hours) or vehicle.

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunodeficient mice (e.g., nude mice)

-

Cancer cell line (e.g., PC-3 for prostate cancer, MCF7.1 for breast cancer)

-

This compound

-

Vehicle control

-

Calipers

-

Animal balance

Procedure:

-

Implant cancer cells subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 150-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally (e.g., 10 mg/kg) or vehicle control daily for a specified period (e.g., 21 days).

-

Measure tumor volume with calipers twice weekly.

-

Monitor the body weight of the mice as a measure of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting).

Conclusion

This compound is a potent and selective dual pan-PI3K/mTOR inhibitor with promising anti-cancer activity. Its well-defined chemical structure and pharmacological properties make it a valuable tool for cancer research and a potential candidate for further drug development. The experimental protocols outlined in this guide provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in various preclinical models.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound inhibits prostate cancer cell growth via Akt-mTOR-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CAS:1033735-94-2 | Pan-PI3K/mTOR inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 7. scientiasalut.gencat.cat [scientiasalut.gencat.cat]

Gne-493 mechanism of action explained

An In-Depth Technical Guide to the Mechanism of Action of GNE-493

Introduction

This compound is a potent, selective, and orally bioavailable small molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways.[1][2][3] As a dual pan-PI3K/mTOR inhibitor, it effectively blocks the entire PI3K/Akt/mTOR signaling cascade, a pathway frequently hyperactivated in cancer and crucial for cell growth, proliferation, survival, and metabolism.[4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular activities, relevant signaling pathways, and the experimental protocols used for its characterization.

Biochemical Activity and Selectivity

This compound demonstrates potent inhibitory activity against all Class I PI3K isoforms (α, β, δ, γ) and mTOR kinase in the nanomolar range.[1][3][6] Its equipotent inhibition of these key signaling nodes contributes to its robust anti-cancer effects.[7]

Table 1: Biochemical Potency of this compound

| Target | IC50 (nM) |

|---|---|

| PI3Kα | 3.4[1][2][3][8][9] |

| PI3Kβ | 12[1][2][3][8][9] |

| PI3Kδ | 16[1][2][3][8][9] |

| PI3Kγ | 16[1][2][3][8][9] |

This compound exhibits high selectivity for the PI3K/mTOR family. When screened against a panel of 142 kinases, only three were inhibited by more than 50% at a concentration of 1 µM, and none were inhibited by more than 80%.[6][7] Subsequent IC50 measurements confirmed that this compound is over 100-fold more selective for PI3Kα than for these other kinases.[6][7]

Table 2: Kinase Selectivity Profile of this compound

| Kinase | IC50 (nM) |

|---|---|

| MLK1 | 591[6][7] |

| SYK | 371[6][7] |

Core Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

The primary mechanism of action of this compound is the direct inhibition of PI3K and mTOR kinases. This dual inhibition leads to a comprehensive shutdown of the signaling pathway, preventing the phosphorylation and activation of downstream effectors such as Akt, PRAS40, and S6 ribosomal protein (S6RP).[8]

-

PI3K Inhibition : By inhibiting PI3K isoforms, this compound prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

-

Akt Inhibition (Indirect) : The reduction in PIP3 levels prevents the recruitment and activation of the serine/threonine kinase Akt.

-

mTOR Inhibition (Direct and Indirect) : this compound directly inhibits mTOR kinase activity. Additionally, by blocking Akt, it prevents the activation of mTORC1. This dual blockade ensures a more complete and sustained inhibition of mTOR signaling compared to inhibitors targeting only mTORC1.[4]

The inhibition of this pathway ultimately leads to decreased protein synthesis, cell growth, and proliferation, while promoting apoptosis.[4][5]

Figure 1: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Cellular and In Vivo Antitumor Activity

This compound demonstrates potent anti-proliferative and pro-apoptotic effects across various cancer cell lines, particularly those with a deregulated PI3K pathway, such as PTEN-negative or PI3Kα-mutated cancers.[4][8]

Table 3: Cellular Activity of this compound

| Cell Line | Cancer Type | Key Mutation | IC50 (nM) |

|---|---|---|---|

| PC-3 | Prostate | PTEN negative | 330[8] |

| MCF-7.1 | Breast | PI3Kα activating mutation | 180[8] |

| priCa-1 | Primary Prostate | Not specified | ~250 (significant activity)[4] |

In vivo studies using xenograft models have confirmed the antitumor efficacy of this compound. Oral administration of the compound leads to significant tumor growth inhibition.[6][7]

Table 4: In Vivo Efficacy of this compound

| Xenograft Model | Dose | Result |

|---|---|---|

| PC-3 (Prostate) | 10 mg/kg, daily | Significant tumor growth inhibition.[6][7] |

| MCF-7.1 (Breast) | 10 mg/kg, daily for 21 days | 73% tumor growth inhibition.[6][7][8] |

| RCC1 (Renal) | 10-50 mg/kg, daily for 3 weeks | Potent inhibition of tumor growth.[5] |

Additional Mechanisms of Action

Recent studies suggest that the antitumor effects of this compound extend beyond direct PI3K/mTOR pathway inhibition.

-

SphK1 Downregulation : In prostate cancer cells, this compound has been shown to downregulate Sphingosine Kinase 1 (SphK1), leading to the accumulation of pro-apoptotic ceramide.[4] This represents a potential Akt-mTOR-independent mechanism of action.[4]

-

Induction of Immunogenic Cell Death (ICD) : In lung cancer models, this compound promotes ICD, characterized by the increased expression of damage-associated molecular patterns (DAMPs) like calreticulin (CRT) and HSP70.[10] This remodels the tumor microenvironment by increasing the infiltration of CD4+ and CD8+ T cells, thereby triggering an antitumor immune response.[10]

Figure 2: Additional mechanisms of this compound action.

Experimental Protocols

PI3K Kinase Assay (Fluorescence Polarization)

This assay measures the enzymatic activity of PI3K isoforms by monitoring the production of PIP3.[7]

Methodology:

-

Reaction Setup : The kinase reaction is performed in a buffer containing 10 mM Tris (pH 7.5), 50 mM NaCl, 4 mM MgCl2, 1 mM DTT, 0.05% Chaps, and 5% glycerol.[7]

-

Enzyme and Substrate : Recombinant PI3K enzyme (e.g., PI3Kα at 0.25 ng/mL) is mixed with substrates: 25 µM ATP and 9.75 µM PIP2.[7]

-

Compound Incubation : this compound at various concentrations is added to the reaction mixture.

-

Detection : The reaction product, PIP3, competes with a fluorescently labeled PIP3 probe (TAMRA-PIP3) for binding to the GRP-1 pleckstrin homology (PH) domain protein.[7]

-

Signal Reading : The displacement of the fluorescent probe leads to a decrease in fluorescence polarization, which is measured using a suitable plate reader. The IC50 value is calculated from the dose-response curve.

Figure 3: Workflow for a fluorescence polarization kinase assay.

Cell Proliferation Assay (e.g., CCK-8)

This assay quantifies the anti-proliferative effect of this compound on cancer cells.

Methodology:

-

Cell Seeding : Cancer cells (e.g., PC-3, MCF-7.1) are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment : Cells are treated with a range of concentrations of this compound (e.g., 10 nM to 1000 nM) for a specified period (e.g., 48-72 hours).[4]

-

Reagent Addition : A reagent like Cell Counting Kit-8 (CCK-8) is added to each well and incubated. The reagent contains a WST-8 tetrazolium salt, which is reduced by cellular dehydrogenases to a colored formazan product.

-

Measurement : The absorbance of the formazan product is measured at 450 nm using a microplate reader. The intensity of the color is directly proportional to the number of viable cells.

-

Analysis : Cell viability is calculated relative to vehicle-treated control cells, and the IC50 value is determined.

In Vivo Xenograft Tumor Model

This protocol assesses the in vivo efficacy of this compound in a living organism.[7]

Methodology:

-

Animal Model : Female nude (nu/nu) mice (6-8 weeks old) are used.[7] For hormone-dependent tumors like MCF-7.1, a 17β-estradiol pellet is implanted subcutaneously.[7]

-

Tumor Implantation : Human cancer cells (e.g., 5 x 10^6 MCF-7.1 cells) are injected subcutaneously into the flank of each mouse.

-

Tumor Growth : Tumors are allowed to grow to a mean volume of 250-350 mm³.[7]

-

Treatment : Mice are randomized into vehicle control and treatment groups. This compound is administered orally, once daily, at a specified dose (e.g., 10 mg/kg).[7][8]

-

Monitoring : Tumor volume and animal body weight are measured regularly (e.g., twice weekly) for the duration of the study (e.g., 14-21 days).[7]

-

Endpoint Analysis : At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for p-Akt, p-S6) to confirm pathway inhibition.[8]

Conclusion

This compound is a highly potent and selective dual pan-PI3K/mTOR inhibitor. Its primary mechanism of action involves the comprehensive blockade of the PI3K/Akt/mTOR signaling pathway, leading to potent anti-proliferative and pro-apoptotic effects in cancer cells. Furthermore, emerging evidence points to additional mechanisms, including the modulation of sphingolipid metabolism and the induction of an anti-tumor immune response, which may contribute to its overall efficacy. These characteristics, combined with its oral bioavailability and demonstrated in vivo activity, underscore its potential as a therapeutic agent for cancers with a deregulated PI3K pathway.

References

- 1. selleckchem.com [selleckchem.com]

- 2. apexbt.com [apexbt.com]

- 3. This compound - Nordic Biosite [nordicbiosite.com]

- 4. This compound inhibits prostate cancer cell growth via Akt-mTOR-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K-Akt-mTOR inhibition by GNE-477 inhibits renal cell carcinoma cell growth in vitro and in vivo | Aging [aging-us.com]

- 6. This compound | CAS:1033735-94-2 | Pan-PI3K/mTOR inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. biocompare.com [biocompare.com]

- 10. PI3Kα inhibitor this compound triggers antitumor immunity in murine lung cancer by inducing immunogenic cell death and activating T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

GNE-493: A Technical Guide to a Dual PI3K and mTOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GNE-493, a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). This document details its mechanism of action, quantitative biochemical and cellular activity, and methodologies for its preclinical evaluation.

Core Concepts: Dual Inhibition of the PI3K/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a key target for therapeutic intervention. This compound is a small molecule inhibitor designed to simultaneously target two key kinases in this pathway: PI3K and mTOR. This dual inhibition strategy aims to provide a more complete and durable blockade of the pathway, potentially overcoming resistance mechanisms associated with single-agent therapies.[1][2]

dot

Caption: PI3K/mTOR signaling pathway and the inhibitory action of this compound.

Data Presentation: Quantitative Profile of this compound

The following tables summarize the key quantitative data for this compound, covering its biochemical potency, cellular activity, and in vivo efficacy.

Table 1: Biochemical Potency of this compound

| Target | IC50 (nM) |

| PI3Kα | 3.4 |

| PI3Kβ | 12 |

| PI3Kδ | 16 |

| PI3Kγ | 16 |

| mTOR | 32 |

Data sourced from MedChemExpress and other suppliers.[3]

Table 2: In Vitro Cellular Activity of this compound

| Cell Line | Cancer Type | Assay | Endpoint | Result |

| priCa-1 | Primary Prostate Cancer | CCK-8 | Viability | Significant reduction at 50-1000 nM |

| LNCaP | Prostate Cancer | CCK-8 | Viability | Inhibition at 250 nM |

| PC-3 | Prostate Cancer | CCK-8 | Viability | Inhibition at 250 nM |

| priCa-1 | Primary Prostate Cancer | EdU Incorporation | Proliferation | Significant decrease at 50-1000 nM |

| priCa-1 | Primary Prostate Cancer | Transwell | Migration | Robust decrease at 250 nM |

| priCa-1 | Primary Prostate Cancer | PI-FACS | Cell Cycle | G1 arrest at 250 nM |

| priCa-1 | Primary Prostate Cancer | Caspase Activity | Apoptosis | Increased caspase-3 and -9 activity at 250 nM |

Data summarized from a study on prostate cancer.[1]

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Dosing | Duration | Tumor Growth Inhibition |

| priCa-1 | Prostate Cancer | 20 mg/kg, oral, daily | 12 days | Robustly inhibited |

| MCF7.1 | Breast Cancer (PI3Kα mutant) | 10 mg/kg, oral, daily | 21 days | 73% |

Data from studies on prostate and breast cancer models.[1][3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Viability Assay (CCK-8)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of this compound or vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Cell Proliferation Assay (EdU Incorporation)

-

Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and treat with this compound as described for the cell viability assay.

-

EdU Labeling: Towards the end of the treatment period, add 5-ethynyl-2'-deoxyuridine (EdU) to the culture medium at a final concentration of 10 µM. Incubate for a period that allows for detection of DNA synthesis (e.g., 2-4 hours).

-

Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. After washing with PBS, permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes.

-

Click-iT Reaction: Prepare the Click-iT reaction cocktail containing a fluorescent azide according to the manufacturer's instructions. Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.

-

Nuclear Staining: Wash the cells and counterstain the nuclei with a DNA dye such as DAPI or Hoechst 33342.

-

Imaging and Analysis: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. The percentage of EdU-positive cells is determined by counting the number of cells with fluorescently labeled nuclei relative to the total number of cells (DAPI/Hoechst positive).

Transwell Migration Assay

-

Insert Preparation: Rehydrate Transwell inserts (typically with 8 µm pores) by adding serum-free medium to the upper and lower chambers and incubating for 1-2 hours at 37°C.

-

Cell Preparation: Culture cells to sub-confluency, then serum-starve them for 12-24 hours. Harvest the cells by trypsinization and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 1 x 10^6 cells/mL.

-

Assay Setup: Remove the rehydration medium. To the lower chamber, add medium containing a chemoattractant (e.g., 10% FBS). To the upper chamber, add the cell suspension, including the desired concentration of this compound or vehicle control.

-

Incubation: Incubate the plate at 37°C for a period that allows for cell migration (e.g., 12-24 hours).

-

Cell Removal and Fixation: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde.

-

Staining and Visualization: Stain the migrated cells with a solution such as 0.1% crystal violet. After washing, visualize and count the stained cells under a microscope.

-

Quantification: Count the number of migrated cells in several random fields of view and calculate the average.

Western Blot Analysis

-

Cell Lysis and Protein Quantification: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Protein Transfer: Denature the protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of the PI3K/mTOR pathway (e.g., p-Akt, Akt, p-S6, S6, and β-actin as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

In Vivo Tumor Xenograft Study

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in a mixture of medium and Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally (e.g., by gavage) at the desired dose and schedule (e.g., daily). The control group receives the vehicle used to formulate the drug.

-

Monitoring: Monitor tumor volume and body weight regularly (e.g., twice a week).

-

Endpoint and Tissue Collection: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors. Tumors can be weighed and processed for further analysis (e.g., Western blotting for pharmacodynamic markers).

-

Data Analysis: Plot tumor growth curves for each group and calculate tumor growth inhibition (TGI).

Mandatory Visualizations

Logical Relationship: this compound Discovery and Preclinical Evaluation

dot

Caption: Logical workflow for the discovery and preclinical development of this compound.

Experimental Workflow: In Vivo Xenograft Study

dot

Caption: A representative experimental workflow for an in vivo xenograft study of this compound.

References

- 1. This compound inhibits prostate cancer cell growth via Akt-mTOR-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

GNE-493: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and validation of GNE-493, a potent and selective dual inhibitor of pan-Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). This document details the molecule's mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes the associated signaling pathways and workflows.

Target Identification and Selectivity

This compound was identified as a low molecular weight, orally bioavailable, dual inhibitor targeting all Class I PI3K isoforms and mTOR.[1][2] Its potency and selectivity have been characterized through extensive in vitro kinase assays.

Primary Targets: PI3K and mTOR

This compound demonstrates potent inhibitory activity against all four Class I PI3K isoforms (α, β, δ, and γ) and mTOR. The half-maximal inhibitory concentrations (IC50) are in the low nanomolar range, indicating a strong affinity for these primary targets.[1][3][4]

| Target | IC50 (nM) |

| PI3Kα | 3.4[1][3][4] |

| PI3Kβ | 12[1][3][4] |

| PI3Kδ | 16[1][3][4] |

| PI3Kγ | 16[1][3][4] |

| mTOR | 32[1][3][4] |

Kinome Selectivity Profiling

To validate the selectivity of this compound, it was screened against a broad panel of kinases. At a concentration of 1 µM, this compound showed greater than 50% inhibition for only three other kinases out of a panel of 142, with none being inhibited by more than 80%.[1] Subsequent IC50 measurements confirmed that this compound is over 100-fold more selective for PI3Kα compared to these off-target kinases.[1]

| Off-Target Kinase | IC50 (nM) |

| MLK1 | 591[1] |

| SYK | 371[1] |

| Aurora A | >10,000[1][2] |

Target Validation: In Vitro and In Vivo Efficacy

The functional consequences of this compound's inhibition of the PI3K/mTOR pathway have been validated in various cancer cell lines and in vivo models.

Cellular Activity

This compound effectively inhibits the proliferation of cancer cell lines with a deregulated PI3K pathway, such as those with PTEN deficiency or activating mutations in PIK3CA.[4][5] In prostate cancer cells, this compound has been shown to inhibit viability, proliferation, and migration, while also inducing apoptosis.[5][6]

| Cell Line | Genetic Background | Antiproliferative IC50 (nM) |

| PC3 (Prostate) | PTEN null | 330[1][4] |

| MCF-7.1 (Breast) | PIK3CA activating mutation | 180[4] |

In Vivo Tumor Growth Inhibition

Oral administration of this compound has demonstrated significant tumor growth inhibition in mouse xenograft models. In a PC3 prostate cancer model, a daily dose of 10 mg/kg resulted in substantial tumor suppression. Similarly, in an MCF-7.1 breast cancer xenograft model, the same dosage led to 73% tumor growth inhibition after 21 days. These in vivo studies also confirmed the on-target activity of this compound, showing decreased phosphorylation of downstream markers like Akt, PRAS40, and S6 ribosomal protein in tumor tissues.[2][4]

Mechanism of Action: Beyond PI3K/mTOR Inhibition

While the primary mechanism of this compound is the dual inhibition of the PI3K/Akt/mTOR pathway, further studies in prostate cancer have revealed additional, Akt-mTOR-independent mechanisms of action. These include the downregulation of Sphingosine Kinase 1 (SphK1), leading to the accumulation of ceramide, and the induction of oxidative stress and programmed necrosis.[5][6] Furthermore, in lung cancer models, this compound has been shown to promote immunogenic cell death, as evidenced by the increased expression of molecules like calreticulin (CRT) and heat shock protein 70 (HSP70), and to enhance the infiltration of CD4+ and CD8+ T cells into the tumor microenvironment.[7]

Experimental Methodologies

This section details the key experimental protocols used for the identification and validation of this compound's targets.

In Vitro Kinase Assays

-

Objective: To determine the IC50 values of this compound against PI3K isoforms and mTOR.

-

Protocol:

-

PI3K isoforms are assayed under initial rate conditions in a buffer containing 10 mM Tris (pH 7.5), 25 µM ATP, 9.75 µM PIP2, 5% glycerol, 4 mM MgCl2, 50 mM NaCl, 0.05% (v/v) CHAPS, 1 mM DTT, and 2% (v/v) DMSO.[8]

-

Enzyme concentrations are optimized for each isoform (e.g., PI3Kα at 60 ng/mL, PI3Kγ at 8 ng/mL).[8]

-

This compound is added at varying concentrations.

-

The reaction is incubated for 30 minutes at 25°C.

-

The reaction is terminated by adding EDTA.

-

A fluorescently labeled PIP3 probe (e.g., TAMRA-PIP3) and a detector protein (e.g., GRP-1) are added.[8]

-

Fluorescence polarization is measured to determine the amount of PIP3 produced.

-

IC50 values are calculated by fitting the dose-response curves to a 4-parameter equation.[8]

-

Cell Proliferation Assay (e.g., CCK-8)

-

Objective: To measure the antiproliferative effect of this compound on cancer cell lines.

-

Protocol:

-

Cells (e.g., PC3, LNCaP) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of this compound concentrations (e.g., 10 nM to 1000 nM) for a specified duration (e.g., 48-72 hours).[5]

-

A CCK-8 (Cell Counting Kit-8) solution is added to each well, and the plate is incubated.

-

The absorbance at 450 nm is measured using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control.

-

Apoptosis Assay (Caspase Activity)

-

Objective: To determine if this compound induces apoptosis.

-

Protocol:

-

Prostate cancer cells are treated with this compound (e.g., 250 nM) for 48 hours.[5]

-

Cells are lysed, and the protein concentration is determined.

-

The cell lysate is incubated with a caspase-specific substrate (e.g., for caspase-3 or caspase-9) that releases a fluorescent or colorimetric signal upon cleavage.

-

The signal is measured, and the relative caspase activity is calculated and normalized to the control group.[5]

-

Western Blotting

-

Objective: To confirm the inhibition of the PI3K/mTOR signaling pathway.

-

Protocol:

-

Cells or tumor tissues are lysed to extract total protein.

-

Protein concentration is quantified using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against key pathway proteins (e.g., phospho-Akt, total Akt, phospho-S6K1, total S6K1).

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Protocol:

-

Female nude mice (6-8 weeks old) are used.[8]

-

For hormone-dependent tumors like MCF-7.1, a 17β-estradiol pellet is implanted.[8]

-

Cancer cells (e.g., PC3 or MCF-7.1) are subcutaneously injected.

-

Tumors are allowed to grow to a mean volume of 250-350 mm³.[8]

-

Mice are randomized into vehicle control and treatment groups.

-

This compound is administered orally, once daily, at a specified dose (e.g., 10 mg/kg) for a set period (e.g., 14-21 days).[2][8]

-

Tumor volume and animal body weight are measured regularly (e.g., twice weekly).[8]

-

At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting).

-

Conclusion

The target identification and validation of this compound have robustly established it as a potent, selective, and orally bioavailable dual inhibitor of the PI3K/mTOR signaling pathway. Its efficacy has been demonstrated through a comprehensive set of in vitro and in vivo experiments, which have not only confirmed its on-target activity but also revealed additional, clinically relevant mechanisms of action. These findings underscore the therapeutic potential of this compound in cancers with a deregulated PI3K pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS:1033735-94-2 | Pan-PI3K/mTOR inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. selleckchem.com [selleckchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound inhibits prostate cancer cell growth via Akt-mTOR-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits prostate cancer cell growth via Akt-mTOR-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PI3Kα inhibitor this compound triggers antitumor immunity in murine lung cancer by inducing immunogenic cell death and activating T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

GNE-493 Signaling Pathway Modulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathway modulation by GNE-493, a potent and selective dual pan-PI3K/mTOR inhibitor. This document details the mechanism of action, summarizes key quantitative data, provides in-depth experimental methodologies, and visualizes the associated signaling pathways and workflows.

Core Mechanism of Action: Dual Inhibition of PI3K and mTOR

This compound is a small molecule inhibitor that targets the phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two critical nodes in a signaling pathway frequently dysregulated in cancer.[1][2][3] this compound exhibits potent inhibitory activity against all Class I PI3K isoforms (α, β, δ, and γ) and mTOR.[1][2][4] By simultaneously blocking these key enzymes, this compound effectively abrogates the downstream signaling cascade that promotes cell growth, proliferation, survival, and metabolism.[5][6]

The primary mechanism involves the inhibition of the phosphorylation of key downstream effectors. Specifically, this compound treatment leads to a significant reduction in the phosphorylation of Akt at serine 473 (S473), proline-rich Akt substrate of 40 kDa (PRAS40), and the ribosomal protein S6 (S6RP).[4] This blockade of the PI3K/Akt/mTOR pathway ultimately results in cell cycle arrest, induction of apoptosis, and potent anti-proliferative effects in various cancer cell lines.[1]

Visualization of the this compound Signaling Pathway

The following diagram illustrates the central role of this compound in inhibiting the PI3K/mTOR signaling cascade.

Figure 1: this compound inhibits the PI3K/mTOR signaling pathway.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified against various PI3K isoforms and mTOR, as well as in cellular proliferation assays.

| Target | IC50 (nM) | Reference(s) |

| PI3Kα | 3.4 | [1][2][4] |

| PI3Kβ | 12 | [1][2][4] |

| PI3Kδ | 16 | [1][2][4] |

| PI3Kγ | 16 | [1][2][4] |

| mTOR | 32 | [1][2][4] |

| Cell Line | IC50 (nM) | Reference(s) |

| PC3 (Prostate) | 330 | [4] |

| MCF-7.1 (Breast) | 180 | [4] |

Table 1: Inhibitory activity of this compound.

In Vivo Efficacy

This compound has demonstrated significant tumor growth inhibition in preclinical xenograft models of prostate and breast cancer.

| Cancer Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition | Reference(s) |

| Prostate Cancer | PC3 | 10 mg/kg, oral, daily for 21 days | 73% at day 21 | [7] |

| Breast Cancer | MCF-7.1 | 10 mg/kg, oral, daily for 21 days | 73% at day 21 | [2][7] |

Table 2: In vivo anti-tumor efficacy of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Kinase Inhibition Assay (Fluorescence Polarization)

This assay measures the enzymatic activity of PI3K isoforms by monitoring the formation of the product, phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

Figure 2: Workflow for the in vitro kinase inhibition assay.

Protocol:

-

Reagent Preparation: Prepare assay buffer, PI3K enzymes, this compound serial dilutions, ATP, and PIP2 substrate.

-

Enzyme-Inhibitor Incubation: In a 384-well plate, add the respective PI3K isoform to each well. Add serially diluted this compound or vehicle control (DMSO) and incubate for 15 minutes at room temperature.

-

Kinase Reaction: Initiate the reaction by adding a mixture of ATP and PIP2 substrate to each well. Incubate for 1 hour at room temperature.

-

Detection: Stop the reaction and add a detection mix containing a fluorescently labeled PIP3 probe and the GRP-1 pleckstrin homology (PH) domain protein. The newly synthesized unlabeled PIP3 competes with the fluorescent probe for binding to the GRP-1 PH domain.

-

Measurement: Read the fluorescence polarization on a suitable plate reader. An increase in PIP3 product results in a decrease in the fluorescence polarization signal.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) values by fitting the data to a four-parameter logistic dose-response curve.

Western Blot Analysis for Pathway Modulation

This protocol details the detection of phosphorylated and total proteins in the PI3K/mTOR pathway in cancer cells treated with this compound.

Protocol:

-

Cell Culture and Treatment: Plate prostate (e.g., PC3) or breast (e.g., MCF-7.1) cancer cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 2-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 4-12% Bis-Tris SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt (S473), total Akt, phospho-S6K1 (T389), total S6K1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Detection by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in cells treated with this compound.

Protocol:

-

Cell Culture and Treatment: Grow prostate cancer cells (e.g., priCa-1) on coverslips and treat with this compound (e.g., 250 nM) or vehicle for 48 hours.[1]

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP, for 60 minutes at 37°C in a humidified chamber.

-

Staining and Imaging: Wash the cells and counterstain the nuclei with DAPI. Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nucleus.

-

Quantification: Determine the percentage of TUNEL-positive cells by counting the number of green-fluorescent nuclei relative to the total number of DAPI-stained nuclei.

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-9, to quantify apoptosis.

Protocol:

-

Cell Treatment and Lysis: Treat primary prostate cancer cells (priCa-1) with this compound (e.g., 250 nM) for 48 hours.[1] Lyse the cells and collect the supernatant.

-

Protein Quantification: Measure the protein concentration of the cell lysates.

-

Caspase Assay: In a 96-well plate, add an equal amount of protein lysate to each well. Add the caspase-3 or caspase-9 substrate (e.g., DEVD-pNA or LEHD-pNA, respectively).

-

Measurement: Incubate the plate at 37°C and measure the absorbance at 405 nm at regular intervals. The increase in absorbance corresponds to the cleavage of the substrate by the active caspase.

-

Data Analysis: Calculate the relative caspase activity compared to the vehicle-treated control.

In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy of this compound in a living organism.

Figure 3: General workflow for in vivo xenograft studies.

Prostate Cancer Model (PC3):

-

Cell Implantation: Subcutaneously inject 3 x 10^6 PC3 human prostate cancer cells into the flank of male athymic nude mice.[7]

-

Tumor Growth: Allow tumors to reach a mean volume of 150-200 mm³.

-

Treatment: Randomize mice into treatment and vehicle control groups. Administer this compound orally at 10 mg/kg daily for 21 days.[7]

-

Monitoring: Measure tumor volume twice weekly using calipers and monitor animal body weight.

-

Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis.

Breast Cancer Model (MCF-7.1):

-

Cell Implantation: Subcutaneously inject 5 x 10^6 MCF-7.1 human breast cancer cells, which harbor a PIK3CA activating mutation, into the flank of female nude mice.[7]

-

Tumor Growth: Allow tumors to reach a mean volume of 200-250 mm³.

-

Treatment: Administer this compound orally at 10 mg/kg daily for 21 days.[2][7]

-

Monitoring and Endpoint: Follow the same procedures as described for the prostate cancer model.

Beyond the Core Pathway: Additional Mechanisms

Recent studies have indicated that this compound's anti-cancer effects may extend beyond the direct inhibition of the PI3K/mTOR pathway.

-

Akt-mTOR Independent Effects: this compound has been shown to induce apoptosis even in cells where the Akt-mTOR pathway is not the sole driver of survival. This includes the induction of reactive oxygen species (ROS) production and the accumulation of ceramides, which are pro-apoptotic lipids.[5]

-

Modulation of the Tumor Microenvironment: this compound can influence the tumor microenvironment by promoting immunogenic cell death.[8] This process can lead to the activation of an anti-tumor immune response, suggesting a potential synergistic effect with immunotherapies.[8]

Conclusion

This compound is a potent dual pan-PI3K/mTOR inhibitor with significant anti-tumor activity demonstrated in both in vitro and in vivo models. Its well-defined mechanism of action, centered on the robust inhibition of the PI3K/Akt/mTOR signaling cascade, makes it a valuable tool for cancer research and a promising candidate for further drug development. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the multifaceted effects of this compound and explore its therapeutic potential. The emerging evidence of its impact on the tumor microenvironment and other cellular pathways highlights the need for continued investigation into its broader biological effects.

References

- 1. This compound inhibits prostate cancer cell growth via Akt-mTOR-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. adipogen.com [adipogen.com]

- 4. caymanchem.com [caymanchem.com]

- 5. protocols.io [protocols.io]

- 6. PI3K/AKT/mTOR Signaling Pathway | Encyclopedia MDPI [encyclopedia.pub]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. PI3Kα inhibitor this compound triggers antitumor immunity in murine lung cancer by inducing immunogenic cell death and activating T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

GNE-493: A Technical Guide to Preclinical Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) and bioavailability data available for GNE-493, a potent and orally bioavailable dual inhibitor of pan-PI3-kinase (PI3K) and mTOR. The information is compiled from publicly available scientific literature and is intended to support further research and development of this compound.

Introduction

This compound is a small molecule inhibitor targeting the PI3K/mTOR signaling pathway, a critical cascade often dysregulated in cancer.[1][2][3][4][5] Its development aimed to improve upon earlier inhibitors by enhancing metabolic stability and oral bioavailability, key characteristics for a successful therapeutic agent.[6][7] This document details the preclinical data that substantiates these claims, focusing on its pharmacokinetic profile and the experimental methodologies used for its evaluation.

Pharmacokinetic Profile

While specific quantitative pharmacokinetic values for this compound are not extensively detailed in the currently available public literature, the compound has been consistently described as having "improved metabolic stability, oral bioavailability, and good pharmacokinetic (PK) parameters."[6] The primary research that would contain this detailed data is the 2010 Journal of Medicinal Chemistry article by Sutherlin, D.P., et al., which describes the discovery of this class of compounds.[7]

Based on the available information, the following table summarizes the qualitative and semi-quantitative pharmacokinetic characteristics of this compound.

Table 1: Summary of this compound Pharmacokinetic Properties

| Parameter | Description | Source |

| Oral Bioavailability | Described as "orally available" and having "good oral bioavailability". Specific percentage is not publicly available. | [6][7][8] |

| Metabolic Stability | Described as having "improved metabolic stability" compared to earlier compounds. | [6][7] |

| Route of Administration | Oral administration has been used in preclinical in vivo studies. | [6][9][10] |

| Dosing in vivo | A daily single dose has been shown to be effective in preclinical models.[6] In mouse xenograft models, oral doses of 10 mg/kg daily have been used.[9][10] | [6][9][10] |

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies are expected to be found in the primary discovery publication. However, descriptions of in vivo efficacy studies provide insight into the methodologies used to evaluate this compound in a preclinical setting.

In Vivo Efficacy and Pharmacodynamic Studies

-

Animal Model: Female athymic nude (nu/nu) mice, 6-8 weeks old, weighing 20-30 g, are commonly used for xenograft studies.[9]

-

Tumor Cell Implantation: Human cancer cell lines, such as PC3 (prostate cancer) and MCF7.1 (breast cancer), are implanted subcutaneously into the flank of the mice.[9]

-

Dosing Regimen: Once tumors reach a mean volume of 150-350 mm³, mice are treated with this compound. A common dosing regimen is 10 mg/kg administered orally once daily for 14 to 21 continuous days.[9][10]

-

Efficacy Endpoint: Tumor volume is measured twice weekly to assess the anti-tumor activity of the compound.[9]

-

Pharmacodynamic Analysis: To confirm target engagement in vivo, tumor tissues are collected after treatment to analyze the phosphorylation status of downstream effectors of the PI3K/mTOR pathway, such as Akt and S6 kinase.[6]

The following diagram illustrates a general workflow for a preclinical in vivo efficacy study of this compound.

Caption: Preclinical in vivo efficacy workflow for this compound.

Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the PI3K/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1][2][3][4][5] In many cancers, this pathway is hyperactivated, promoting tumor progression. This compound's dual inhibition of both PI3K and mTOR is designed to provide a more complete blockade of this critical pathway.

The following diagram illustrates the simplified PI3K/mTOR signaling pathway and the points of inhibition by this compound.

Caption: PI3K/mTOR signaling pathway and inhibition by this compound.

Conclusion

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 6. This compound inhibits prostate cancer cell growth via Akt-mTOR-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

GNE-493: A Dual Pan-PI3K/mTOR Inhibitor For Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

GNE-493 is a potent, selective, and orally bioavailable dual inhibitor of pan-Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). Extensive preclinical research has demonstrated its efficacy in various cancer models, including prostate and lung cancer. This compound exerts its anti-cancer effects through the modulation of the PI3K/Akt/mTOR signaling pathway and other independent mechanisms, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth in vivo. This document provides a comprehensive overview of the core research on this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Mechanism of Action

This compound is a small molecule inhibitor that targets the kinase activity of all Class I PI3K isoforms (α, β, γ, and δ) and mTOR. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in human cancers. By simultaneously inhibiting both PI3K and mTOR, this compound provides a comprehensive blockade of this pathway.

Research has also elucidated Akt-mTOR-independent mechanisms of this compound's action. In prostate cancer cells, this compound has been shown to downregulate Sphingosine Kinase 1 (SphK1), leading to the accumulation of ceramide and subsequent induction of apoptosis[1]. Furthermore, in lung cancer models, this compound has been found to induce immunogenic cell death (ICD), characterized by the surface exposure of calreticulin (CRT) and release of High Mobility Group Box 1 (HMGB1), which can stimulate an anti-tumor immune response[2].

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound [3][4][5]

| Target | IC50 (nM) |

| PI3Kα | 3.4 |

| PI3Kβ | 12 |

| PI3Kγ | 16 |

| PI3Kδ | 16 |

| mTOR | 32 |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| PC-3 | Prostate Cancer | 330 |

| MCF-7.1 | Breast Cancer | 180 |

Table 3: In Vivo Efficacy of this compound in Xenograft Models [6]

| Xenograft Model | Cancer Type | Dose and Schedule | Tumor Growth Inhibition |

| MCF-7.1 | Breast Cancer | 10 mg/kg, oral, daily | 73% |

| priCa-1 | Prostate Cancer | 20 mg/kg, oral, daily | Significant inhibition |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this compound research.

Cell Viability Assay (CCK-8)

This protocol is based on the methodology described in studies investigating the effect of this compound on cancer cell viability[1].

-

Cell Seeding: Seed cancer cells (e.g., LNCaP, PC-3) in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 10 nM to 1000 nM) or vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

-

CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. From Therapy Resistance to Targeted Therapies in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. This compound | CAS:1033735-94-2 | Pan-PI3K/mTOR inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

GNE-493: A Dual PI3K/mTOR Inhibitor's Role in Apoptosis and Cell Cycle Regulation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-493 is a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] This small molecule has garnered significant interest in oncology research due to its ability to modulate critical cellular processes such as cell growth, proliferation, survival, and metabolism, which are often dysregulated in cancer. This technical guide provides a comprehensive overview of the mechanisms by which this compound induces apoptosis and alters cell cycle progression, with a focus on its effects in cancer cells. The information presented herein is intended to support further research and drug development efforts centered on this promising therapeutic agent.

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/Enzyme | Reference |

| IC₅₀ PI3Kα | 3.4 nM | Enzyme Assay | [3] |

| IC₅₀ PI3Kβ | 12 nM | Enzyme Assay | [3] |

| IC₅₀ PI3Kδ | 16 nM | Enzyme Assay | [3] |

| IC₅₀ PI3Kγ | 16 nM | Enzyme Assay | [3] |

| IC₅₀ mTOR | 32 nM | Enzyme Assay | [3] |

Table 2: Cellular Effects of this compound in Primary Prostate Cancer Cells (priCa-1)

| Parameter | Condition | Result | Reference |

| Cell Viability | 50-1000 nM this compound | Significant dose-dependent decrease | [1] |

| Colony Formation | 50-1000 nM this compound | Significant reduction | [1] |

| Cell Death (Trypan Blue) | Dose-dependent | Increased percentage of dead cells | [1] |

| Caspase-3 Activity | 250 nM this compound, 48h | Significantly increased | [1] |

| Caspase-9 Activity | 250 nM this compound, 48h | Significantly increased | [1] |

| Apoptosis (TUNEL) | 250 nM this compound | Significantly increased ratio of TUNEL-positive nuclei | [1] |

| Cell Cycle | 250 nM this compound, 48h | Increased G1-phase, decreased S-phase percentage | [1] |

| SphK1 Protein Level | 250 nM this compound, 12h | Dramatically decreased | [1] |

| Ceramide Levels | 250 nM this compound, 12h | Significantly increased | [1] |

Signaling Pathways

This compound exerts its effects on apoptosis and the cell cycle through two primary signaling pathways: the canonical PI3K/Akt/mTOR pathway and an Akt-mTOR-independent pathway involving sphingosine kinase 1 (SphK1) and ceramide.

PI3K/Akt/mTOR Signaling Pathway

This compound directly inhibits both PI3K and mTOR, two key kinases in a signaling cascade crucial for cell growth and survival. Inhibition of PI3K prevents the phosphorylation of Akt, a central node in this pathway. Dephosphorylated Akt is inactive and cannot phosphorylate its downstream targets, including mTOR. By also directly inhibiting mTOR, this compound ensures a robust shutdown of this pro-survival signaling.

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Akt-mTOR Independent Signaling Pathway: SphK1 and Ceramide

This compound has been shown to induce apoptosis even in cells where the Akt-mTOR pathway is not the sole driver of survival. A key independent mechanism involves the downregulation of Sphingosine Kinase 1 (SphK1) protein levels.[1] This downregulation occurs without a corresponding decrease in SphK1 mRNA, suggesting a post-transcriptional mechanism of regulation. The reduction in SphK1, an enzyme that phosphorylates sphingosine to the pro-survival lipid sphingosine-1-phosphate (S1P), leads to an accumulation of its substrate, ceramide.[1] Elevated ceramide levels are known to trigger apoptosis.

Caption: this compound's Akt-mTOR independent pro-apoptotic pathway.

Experimental Workflows and Protocols

Experimental Workflow for Assessing Apoptosis and Cell Cycle

Caption: General workflow for studying this compound's effects.

Protocol 1: Cell Viability Assay (CCK-8)

-

Cell Seeding: Seed prostate cancer cells (e.g., priCa-1, LNCaP, PC-3) in 96-well plates at a density of 5 x 10³ cells/well in complete medium.

-

Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 10 nM to 1000 nM) or vehicle control (0.1% DMSO).

-

Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plates for 2-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Analysis by TUNEL Staining

-

Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate and treat with this compound (e.g., 250 nM for 48 hours) or vehicle control.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 25 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.2% Triton X-100 in PBS for 5 minutes.

-

TUNEL Reaction: Wash with PBS and incubate with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) in a humidified chamber for 60 minutes at 37°C in the dark.

-

Counterstaining: Wash with PBS and counterstain the nuclei with DAPI.

-

Mounting and Visualization: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

-

Quantification: Determine the percentage of TUNEL-positive nuclei from multiple random fields.

Protocol 3: Caspase Activity Assay (Caspase-Glo® 3/9)

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound (e.g., 250 nM for 48 hours) or vehicle control.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/9 reagent according to the manufacturer's instructions.

-

Lysis and Caspase Reaction: Add the Caspase-Glo® reagent directly to the wells, mix, and incubate at room temperature for 1-2 hours in the dark.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Analysis: Normalize the luminescence signal to the cell number or protein concentration and express the results as fold change relative to the vehicle control.

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound (e.g., 250 nM for 48 hours) or vehicle control.

-

Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.

Protocol 5: Western Blot Analysis

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt, phospho-S6K1, SphK1, and a loading control like β-actin) overnight at 4°C.

-